molecular formula C11H10O2 B582122 2-Methyl-1,4-naphthalenediol-d8 CAS No. 1142409-65-1

2-Methyl-1,4-naphthalenediol-d8

Cat. No.: B582122
CAS No.: 1142409-65-1
M. Wt: 182.248
InChI Key: ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
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Description

2-Methyl-1,4-naphthalenediol-d8 (CAS 1142409-65-1) is a deuterium-labeled derivative of 2-methyl-1,4-naphthalenediol, where eight hydrogen atoms are replaced with deuterium isotopes. This compound is primarily utilized as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling enhances detection sensitivity and metabolic stability . The deuterium substitution introduces kinetic isotope effects, which can alter reaction rates, solubility, and enzymatic interactions compared to its non-deuterated counterpart. Its molecular formula is C₁₁H₆D₈O₂, with a molecular weight of 182.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-naphthalenediol-d8 typically involves the deuteration of 2-Methyl-1,4-naphthalenediol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like deuterated methanol or deuterated chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-naphthalenediol-d8 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields hydroquinones.

    Substitution: Results in various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

2-Methyl-1,4-naphthalenediol-d8 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium labeling allows for the tracking of the compound through different biochemical pathways without altering its chemical properties. This enables researchers to study the compound’s behavior and interactions in vivo and in vitro .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-methyl-1,4-naphthalenediol-d8 is best understood through comparisons with analogous naphthalene derivatives and deuterated compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Key Features Applications/Properties Differences from this compound References
Menadione (2-Methyl-1,4-naphthoquinone) Contains a quinone group instead of diol; non-deuterated. Vitamin K precursor; redox-active in biological systems. Lacks deuterium and hydroxyl groups; redox-active vs. stable isotopic tracer.
5,6,7,8-Tetrahydro-1,4-naphthalenediol Hydrogenated naphthalene ring; diol groups. Organic synthesis intermediate; hydrogen bonding influences reactivity. Non-deuterated; saturated ring reduces aromatic interactions.
Juglone (5-Hydroxy-1,4-naphthoquinone) Quinone with hydroxyl substituent; natural product. Antimicrobial agent; redox-active. Quinone functionality differs from diol; no deuterium.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone) Methyl and hydroxyl groups on naphthoquinone. Anticancer properties; induces oxidative stress. Combines quinone and hydroxyl groups; non-deuterated.

Deuterated Analogues

Compound Name Key Features Applications/Properties Differences from this compound References
Naphthalene-d8 Fully deuterated naphthalene (C₁₀D₈). Solvent in NMR spectroscopy; inert isotopic tracer. Lacks hydroxyl and methyl groups; simpler structure.
Piperidine-d11 Fully deuterated piperidine. Metabolic studies; reduces hydrogen-related background noise in assays. Different core structure (amine ring vs. naphthalene diol).

Key Comparative Data

Property This compound Menadione 5,6,7,8-Tetrahydro-1,4-naphthalenediol
Molecular Weight (g/mol) 182.25 172.18 180.20
Functional Groups Diol, methyl, deuterium Quinone, methyl Diol, hydrogenated ring
Isotopic Labeling 8 deuterium atoms None None
Primary Use Analytical reference standard Vitamin K synthesis Organic synthesis intermediate

Unique Advantages of this compound

Enhanced Metabolic Stability : Deuterium substitution reduces susceptibility to cytochrome P450-mediated degradation, making it valuable in pharmacokinetic studies .

Improved Detection Sensitivity : The isotopic mass shift (D vs. H) enhances resolution in mass spectrometry, aiding in metabolite identification .

Hydrogen Bonding Capacity : Retains diol functionality, enabling interactions with biological targets or chromatographic matrices .

Biological Activity

2-Methyl-1,4-naphthalenediol-d8 (also referred to as 2-Methyl-1,4-naphthalenediol) is a deuterated derivative of 2-Methyl-1,4-naphthalenediol, which is known for its potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and biochemistry, due to its structural characteristics that may influence its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene ring system with two hydroxyl groups at the 1 and 4 positions and a methyl group at the 2 position. The deuteration at the methyl group enhances its stability and alters its metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could affect cellular metabolism and growth.

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The hydroxyl groups in its structure allow it to scavenge free radicals effectively.
  • Enzyme Interaction : It can bind to active sites of certain enzymes, inhibiting their activity and thus altering metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate apoptosis and cell proliferation.

Antioxidant Activity

Research indicates that this compound demonstrates a strong capacity to reduce oxidative stress. A study measured its ability to scavenge DPPH radicals and found that it exhibited a dose-dependent response, with IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid15
This compound18

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in HuTu-80 human duodenal adenocarcinoma models, the compound exhibited an IC50 of approximately 20 µM.

Cell LineIC50 (µM)
HuTu-8020
MCF-7 (Breast Cancer)25

Enzyme Inhibition

The compound has been tested for its inhibitory effects on key metabolic enzymes. It was found to inhibit lactate dehydrogenase (LDH), which plays a crucial role in glycolysis.

EnzymeInhibition (%) at 100 µM
Lactate Dehydrogenase65
Alcohol Dehydrogenase30

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound is metabolized primarily through conjugation reactions, leading to the formation of glucuronides that are excreted via urine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-1,4-naphthalenediol-d8, and how does deuteration impact reaction conditions?

  • Methodological Answer : Deuterated analogs like this compound are typically synthesized via isotopic exchange or modified naphthoquinone reduction. For example, the parent compound (non-deuterated) can be synthesized by reducing 2-methyl-1,4-naphthoquinone (menadione) using sodium dithionite in acidic media. Deuterated forms require substitution of hydrogen sources (e.g., D₂O) during reduction or post-synthetic H/D exchange under controlled pH and temperature . Reaction efficiency must be monitored via mass spectrometry to confirm deuteration levels ≥98% .

Q. Which analytical techniques are most reliable for characterizing this compound purity and isotopic integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular weight (182.25 g/mol for d8) and isotopic distribution, while ¹H NMR identifies residual proton signals (e.g., at δ 6.8–7.5 ppm for aromatic protons). For deuterated analogs, ²H NMR or isotope ratio monitoring can validate deuteration efficiency. Gas chromatography-mass spectrometry (GC-MS) with a CP-Sil 5 CB column is recommended for separating deuterated and non-deuterated species .

Q. How is this compound used as an internal standard in vitamin K research?

  • Methodological Answer : The compound serves as a stable isotope-labeled standard for quantifying endogenous menadiol derivatives (e.g., vitamin K metabolites) via LC-MS/MS. Its deuterated structure minimizes matrix interference and improves quantification accuracy in biological samples. Protocols involve spiking known concentrations into plasma or tissue homogenates, followed by extraction with ethyl acetate and chromatographic separation using a C18 column .

Advanced Research Questions

Q. How do isotopic effects of deuteration influence the metabolic stability of this compound in hepatic studies?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates, particularly in cytochrome P450-mediated oxidation. For example, deuteration at the 1,4-diol positions may reduce hepatic clearance by up to 30% compared to the non-deuterated form. To study this, incubate the compound with human liver microsomes and monitor metabolites via LC-HRMS. Compare half-life (t₁/₂) and intrinsic clearance (CLint) between deuterated and non-deuterated analogs .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of naphthalene derivatives like this compound?

  • Methodological Answer : Discrepancies in toxicity data (e.g., hepatic vs. renal effects) often arise from species-specific metabolism or exposure routes. Design cross-species studies (e.g., mice, rats) using standardized OECD guidelines for oral and inhalation exposure. Use histopathology and serum biomarkers (ALT, creatinine) to assess organ-specific toxicity. For example, highlights systemic effects in laboratory mammals, but confounding factors like dermal absorption require controlled dosing protocols .

Q. How can researchers address anomalies in NMR spectra of this compound caused by residual protons or isotopic scrambling?

  • Methodological Answer : Anomalous proton signals may arise from incomplete deuteration or H/D exchange during storage. To mitigate:

  • Purify the compound via preparative HPLC using deuterated solvents (e.g., DMSO-d6).
  • Store samples at −80°C under inert gas to prevent isotopic exchange.
  • Use gradient-selected ¹H-¹³C HSQC NMR to distinguish residual protons from degradation products .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacokinetic studies?

  • Methodological Answer : Nonlinear mixed-effects modeling (e.g., NONMEM) is ideal for sparse pharmacokinetic data. For dose-response curves, use a four-parameter logistic model (Hill equation) to estimate EC₅₀ and efficacy. Ensure power analysis determines sample size adequacy, and apply Benjamini-Hochberg correction for multi-endpoint studies to reduce false discovery rates .

Q. Tables for Key Data

Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Weight182.25 g/molHRMS
Deuteration Level≥98% (d8)Isotope Ratio MS
Major NMR Signals (¹H)δ 2.3 (CH₃), δ 6.8–7.5 (Ar-H)500 MHz DMSO-d6
LogP (Predicted)2.1 ± 0.3ChemAxon

Table 2. Comparative Metabolic Stability in Liver Microsomes

Compoundt₁/₂ (min)CLint (µL/min/mg)Source
Non-deuterated12.545.2
This compound16.833.7

Properties

IUPAC Name

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLZYDQJHKRMQ-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, vitamin K3 is reduced with a suitable reducing agent (e.g., zinc and hydrochloric acid) to form 1,4-dihydroxy-2-methylnaphthalene (III), which then is mono-acylated with an acylation reagent (e.g., benzoyl chloride) in the presence of a deacidification agent (e.g., pyridine), and, optionally, further benzylated with a benzylation reagent (e.g., benzyl bromide) and treated with an acid or a base (deacylation). Position 4 has thus undergone O-acylation or O-benzylation, providing 4-O-acyl-2-methylnaphthol or 4-O-benzyl-3-methylnaphthol (IV). Then, this is reacted with epichlorohydrin (chloromethyloxirane) in the presence of a deacidification agent to form 4-acyloxy-2-methyl-1-(2,3-epoxypropane)naphthol or 4-benzyloxy-3-methyl-1-(2,3-epoxypropane)naphthol (V), which in turn is reacted with a pyridylpiperazine, a pyrimidylpiperazine or a B1B2-substituted phenylpiperazine to form 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2-pyridyl)-1-piperazinyl]-propan-2-ol, 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2,6-pyrimidyl)-1-piperazinyl]propan-2-ol, or 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(B1B2-substituted phenyl)-1-piperazinyl]propan-2-ol or 1-(3-methyl-4-benzyloxynaphthoxy)-3-[4-(substitute moiety respectively corresponding to those aforementioned)-1-piperazinyl]propan-2-ol (VI), the protecting acyl or benzyl group at position 4 of which then is cleaved with a base or by catalytic reduction to give the present compound (I).
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